molecular formula C15H21ClOSi B14884311 [3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14884311
M. Wt: 280.86 g/mol
InChI Key: HIXCLKIYGPXMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloro-substituted phenyl ring, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane moiety, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methyl-phenol and 1,1-dimethyl-prop-2-yne.

    Formation of Intermediate: The phenol group is first protected using a suitable protecting group, such as a silyl ether.

    Alkylation: The protected phenol is then alkylated with 1,1-dimethyl-prop-2-yne under basic conditions to form the intermediate.

    Deprotection: The protecting group is removed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Using techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

      This compound: vs. : The presence of an additional methyl group in the latter affects its reactivity and applications.

      This compound: vs. : The ethyl group in the latter alters its physical and chemical properties.

  • Uniqueness

    • The specific combination of functional groups in This compound provides unique reactivity and potential applications not found in similar compounds.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C15H21ClOSi

Molecular Weight

280.86 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C15H21ClOSi/c1-12-7-8-14(16)11-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3

InChI Key

HIXCLKIYGPXMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C#CC(C)(C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.